N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
Description
N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a sulfonyl group attached to a pyridine ring, making it a versatile molecule for chemical modifications and biological interactions.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c21-24(22,20-8-1-2-9-20)15-4-5-16(18-14-15)17-6-3-7-19-10-12-23-13-11-19/h4-5,14H,1-3,6-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWGGIGHJTYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with 3-chloropropylamine under basic conditions to form N-(3-morpholin-4-ylpropyl)amine.
Sulfonylation: The next step is the sulfonylation of the pyridine ring. This can be achieved by reacting 5-chloropyridine-2-sulfonyl chloride with pyrrolidine to form 5-pyrrolidin-1-ylsulfonylpyridine.
Coupling Reaction: Finally, the N-(3-morpholin-4-ylpropyl)amine is coupled with the 5-pyrrolidin-1-ylsulfonylpyridine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the morpholine or pyrrolidine rings.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce any nitro groups or other reducible functionalities present.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine exerts its effects is largely dependent on its interaction with molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity, while the morpholine and pyrrolidine rings contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholin-4-ylpropyl)-N-(pyridin-4-ylmethyl)amine
- N-methyl-N-(3-morpholin-4-ylpropyl)amine
- N-(3-morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine
Uniqueness
Compared to these similar compounds, N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
